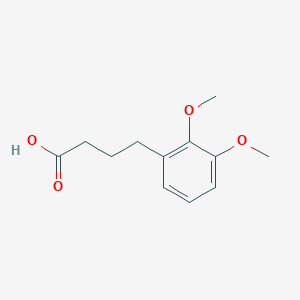

4-(2,3-Dimethoxyphenyl)butanoic acid

Übersicht

Beschreibung

4-(2,3-Dimethoxyphenyl)butanoic acid is a chemical compound with the empirical formula C12H16O4 . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular weight of 4-(2,3-Dimethoxyphenyl)butanoic acid is 224.25 g/mol . The linear formula of this compound is (CH3O)2C6H3(CH2)3CO2H .Physical And Chemical Properties Analysis

4-(2,3-Dimethoxyphenyl)butanoic acid has a density of 1.133g/cm3 . Its boiling point is 210°C at 6 torr , and its melting point is 62-63°C . The flash point of this compound is 135.5°C .Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-(2,3-Dimethoxyphenyl)butanoic acid: is utilized in proteomics research due to its biochemical properties . It serves as a precursor in synthesizing peptides and proteins for studying protein expression, structure, and function.

Medicine

In medical research, this compound has potential applications as an anti-inflammatory agent. Studies suggest that derivatives of 4-(2,3-Dimethoxyphenyl)butanoic acid could be repurposed for biotechnological applications to develop novel anti-inflammatory drugs .

Agriculture

Agricultural research explores the use of 4-(2,3-Dimethoxyphenyl)butanoic acid in enhancing plant growth and protection. Its role in the synthesis of plant growth regulators or as a component in pest management strategies is of particular interest .

Material Science

In material science, 4-(2,3-Dimethoxyphenyl)butanoic acid is investigated for its potential in creating new polymeric materials. Its chemical structure allows for the development of polymers with specific mechanical and chemical properties .

Environmental Science

Environmental scientists are interested in the compound’s ability to break down into less harmful substances. This characteristic is crucial for reducing environmental pollution and developing sustainable waste management practices .

Biochemistry

Biochemists study 4-(2,3-Dimethoxyphenyl)butanoic acid for its role in metabolic pathways. It could be significant in understanding the biochemical processes involving carboxylic acids and their derivatives .

Pharmacology

Pharmacological applications include the development of new therapeutic agents4-(2,3-Dimethoxyphenyl)butanoic acid may serve as a building block in the synthesis of drugs targeting various diseases .

Chemical Engineering

Chemical engineers may use 4-(2,3-Dimethoxyphenyl)butanoic acid in process optimization. Its properties can influence reaction kinetics and product yield in industrial chemical processes .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures .

Safety and Hazards

4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .

Wirkmechanismus

Target of Action

4-(2,3-Dimethoxyphenyl)butanoic Acid is a phenylalkylcarboxylic acid that is primarily used in the synthesis of octahydrobenzoisoquinoline derivatives . These derivatives are known to act as dopamine receptor modulators . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Eigenschaften

IUPAC Name |

4-(2,3-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSUGDIFUQSGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305765 | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64400-76-6 | |

| Record name | NSC171629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-Dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

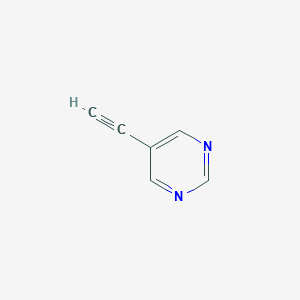

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)

![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)